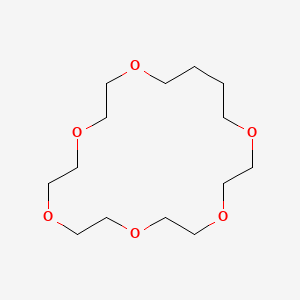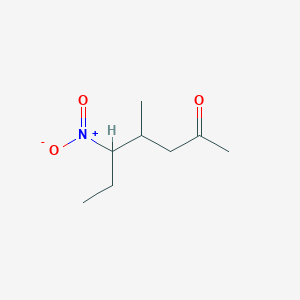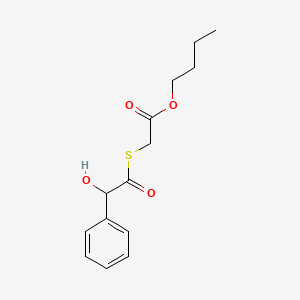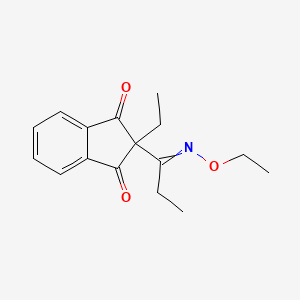![molecular formula C17H20O3 B14498480 Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol CAS No. 64929-16-4](/img/structure/B14498480.png)
Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;tricyclo[52102,6]dec-1-en-3-ol is a complex organic compound that combines the properties of benzoic acid and a tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.02,6]dec-1-en-3-ol typically involves the hydration of dicyclopentadiene using a solid acid catalyst. The reaction is carried out at temperatures ranging from 50°C to 150°C, with the solid acid catalyst used in an amount of 3.0-10 times the weight of water . This method is efficient and yields a high purity product.
Industrial Production Methods
Industrial production of tricyclo[5.2.1.02,6]dec-1-en-3-ol follows similar synthetic routes but on a larger scale. The use of solid acid catalysts in industrial settings ensures consistent quality and high yield. The process involves careful control of reaction conditions to optimize the production rate and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Known for its antimicrobial and antiviral properties.
Tricyclo[5.2.1.02,6]dec-3-en-8-ol: Used in the production of polymers and resins.
Uniqueness
Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol stands out due to its combination of benzoic acid and tricyclic structure, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
64929-16-4 |
|---|---|
Fórmula molecular |
C17H20O3 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol |
InChI |
InChI=1S/C10H14O.C7H6O2/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;8-7(9)6-4-2-1-3-5-6/h6,8-9,11H,1-5H2;1-5H,(H,8,9) |
Clave InChI |
DRKBLEOHLPZOCN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C3CCC(C21)C3)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


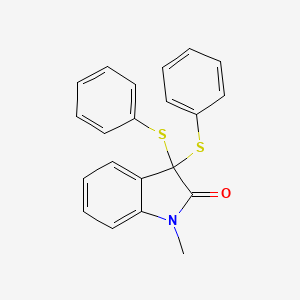


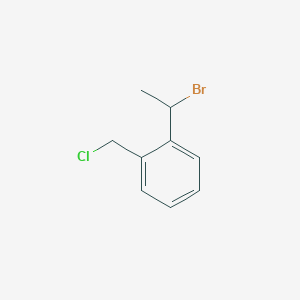
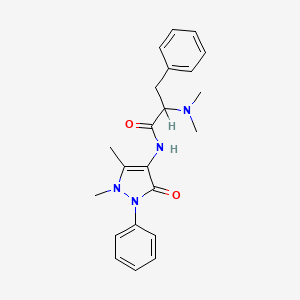

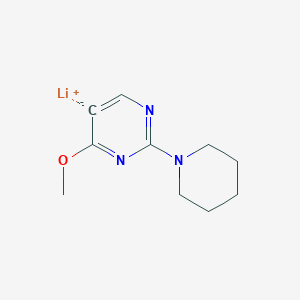
![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
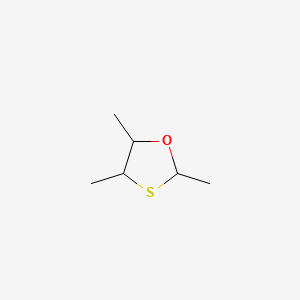
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
